4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
The compound 4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thieno[3,4-c]pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is critical for understanding its biological activity. The presence of the thieno[3,4-c]pyrazole core, along with the isopropoxy and nitrophenyl substituents, contributes to its interaction with various biological targets.
Antitumor Activity
Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor activity. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. The specific compound may share similar mechanisms due to its structural analogies with known active derivatives .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to This compound have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Antibacterial and Antifungal Activity
Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. The compound may exhibit similar activities against various pathogens due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the aromatic rings significantly affect potency.
- Functional Groups : The presence of electron-withdrawing groups (e.g., nitro groups) can enhance biological activity by stabilizing reactive intermediates during interaction with biological targets.
A detailed SAR analysis can guide future modifications to enhance efficacy and selectivity against specific targets.
Case Study 1: Antitumor Efficacy
In a study evaluating a series of thieno[3,4-c]pyrazole derivatives, one compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of modifying the structure to enhance anticancer properties further.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related compounds showed that they could reduce LPS-induced nitric oxide production by over 50% at optimized concentrations. This suggests that This compound could be similarly effective in modulating inflammatory responses.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)22-20-18-11-30-12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPLOGFPXIESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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